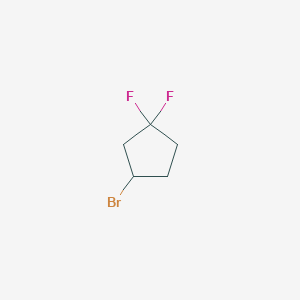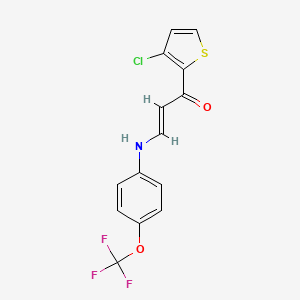
Tert-butyl (6-oxoheptyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl (6-oxoheptyl)carbamate: is a chemical compound with the molecular formula C11H21NO3 and a molecular weight of 215.29 g/mol . It is a derivative of butyl carbamate and is known for its utility in various scientific and industrial applications.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 6-aminohexanal as the starting material.
Protection of Amino Group: The amino group of 6-aminohexanal is protected using tert-butyloxycarbonyl (BOC) group to form tert-butyl (6-oxohexyl)carbamate .
Reaction Conditions: The reaction is usually carried out under an inert atmosphere, often in anhydrous conditions, to prevent unwanted side reactions.
Industrial Production Methods:
Large-Scale Synthesis: In industrial settings, the compound is synthesized using similar methods but on a larger scale, with stringent quality control measures to ensure purity and consistency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carbonyl compounds.
Reduction: Reduction reactions can be performed to convert the carbonyl group to a hydroxyl group.
Substitution: Substitution reactions can occur at the carbamate group, leading to various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide and potassium permanganate .
Reduction: Reducing agents like sodium borohydride and lithium aluminium hydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Alcohols.
Substitution Products: Different carbamate derivatives.
Scientific Research Applications
Chemistry: Tert-butyl (6-oxoheptyl)carbamate is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules. Biology: It serves as a protecting group for amines in peptide synthesis, aiding in the study of protein structures and functions. Medicine: The compound is explored for its potential use in drug development, particularly in the design of enzyme inhibitors. Industry: It is utilized in the production of various chemical products, including polymers and pharmaceuticals.
Mechanism of Action
The mechanism by which tert-butyl (6-oxoheptyl)carbamate exerts its effects involves its interaction with specific molecular targets and pathways. For example, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis.
Comparison with Similar Compounds
Tert-butyl (6-oxohexyl)carbamate: A closely related compound with a shorter carbon chain.
Tert-butyl 6-oxo-2,3-diphenyl-4-morpholinecarboxylate: Another carbamate derivative with additional phenyl groups.
Uniqueness: Tert-butyl (6-oxoheptyl)carbamate is unique in its longer carbon chain, which provides different chemical properties and reactivity compared to its shorter-chain counterparts.
This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its versatility and unique properties make it a valuable compound for research and application.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
IUPAC Name |
tert-butyl N-(6-oxoheptyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO3/c1-10(14)8-6-5-7-9-13-11(15)16-12(2,3)4/h5-9H2,1-4H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSMVDURNINETJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCCCCNC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-(4-(isopropylthio)phenyl)acetamide](/img/structure/B2824990.png)


![N-{[1,1'-biphenyl]-4-yl}-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonamide](/img/structure/B2824995.png)





![3-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-7-phenyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2825004.png)
![N-([2,4'-bipyridin]-4-ylmethyl)-3-(4-fluoro-3-methylphenyl)propanamide](/img/structure/B2825005.png)
![2-[(4-Oxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]ethanesulfonyl fluoride](/img/structure/B2825006.png)
![(E)-3-chloro-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2825007.png)

